molecular formula C11H17N3O2 B594490 tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate CAS No. 1268520-16-6

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate

Cat. No.: B594490
CAS No.: 1268520-16-6
M. Wt: 223.276
InChI Key: KGBHFJOKPVPTJF-UHFFFAOYSA-N
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Description

Tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a high-purity chemical building block designed for research and development applications. This compound features a dihydropyrrolo[3,4-c]pyrazole core, a privileged scaffold in medicinal chemistry known for its versatility in constructing biologically active molecules . The structure includes a tert-butoxycarbonyl (Boc) protecting group, a critical feature that enhances the molecule's stability and provides a handle for selective deprotection in multi-step synthetic sequences, facilitating the exploration of novel drug candidates . As a fused bicyclic system containing multiple nitrogen atoms, this scaffold is of significant interest in the synthesis of various heterocyclic compounds targeting a range of therapeutic areas . This product is strictly for research use and is not intended for diagnostic or therapeutic applications. Researchers can leverage this compound in lead optimization, library synthesis, and method development to advance their pharmaceutical and chemical discovery projects.

Properties

IUPAC Name

tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N3O2/c1-11(2,3)16-10(15)14-6-8-5-12-13(4)9(8)7-14/h5H,6-7H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KGBHFJOKPVPTJF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC2=C(C1)N(N=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50856711
Record name tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1268520-16-6
Record name tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50856711
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Copper-Catalyzed Aerobic Cyclization

The copper-catalyzed aerobic cyclization method represents a robust approach for constructing the pyrrolo[3,4-c]pyrazole scaffold. Fan and colleagues demonstrated that α,β-unsaturated N-tosylhydrazones (103 ) react with N-heteroaryl chlorides (58 ) under mild conditions to yield bi(heteroaryl) pyrazole derivatives (57 ) with efficiencies exceeding 70% . For the target compound, this method involves:

  • Core Formation : Cyclization of a pre-functionalized pyrrole precursor with a pyrazole moiety under Cu(I) catalysis.

  • Protection Strategy : Introduction of the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate in dichloromethane.

  • Methylation : Quaternization of the pyrazole nitrogen using methyl iodide in the presence of a base such as potassium carbonate.

Critical parameters include the use of dioxane as the optimal solvent and triethylamine as a base, which suppresses side reactions such as N-oxide formation . Table 1 summarizes the reaction conditions and yields for this pathway.

Table 1: Copper-Catalyzed Aerobic Cyclization Parameters

ParameterValue
CatalystCuI (10 mol%)
SolventDioxane
Temperature80°C
Reaction Time12–24 hours
Yield72–78%

Iodine-Catalyzed Reaction of Aldehyde Hydrazones

Iodine-mediated cyclization offers a cost-effective route to functionalized pyrazoles. A reported protocol involves the reaction of aldehyde hydrazones with electron-deficient olefins in the presence of 20 mol% molecular iodine and tert-butyl hydroperoxide (TBHP) as an oxidant . For the target compound, this method proceeds via:

  • Hydrazone Activation : Formation of a diazo intermediate through iodine-mediated dehydrogenation.

  • Cycloaddition : [3+2] Cycloaddition with a pyrrole-derived olefin to establish the fused ring system.

  • Boc Protection : Post-cyclization protection of the secondary amine using Boc anhydride.

Notably, solvent screening revealed dimethylformamide (DMF) as superior to acetonitrile or dichloroethane, achieving yields up to 81% when benzoyl peroxide (BPO) replaced TBHP . However, over-oxidation of the tert-butyl group remains a limitation, necessitating precise stoichiometric control.

Multicomponent Reaction Strategies

Multicomponent reactions (MCRs) streamline the synthesis by converging three reactants into a single pot. Alizadeh-Kouzehrash et al. developed an MCR employing 4-toluenesulfonic acid as a catalyst in ethanol under reflux . Applied to the target compound, the steps include:

  • Condensation : Reaction of a β-ketoester, methylhydrazine, and a pyrrole aldehyde to form the pyrrolopyrazole core.

  • In Situ Protection : Direct Boc group introduction using Boc anhydride during the workup phase.

This method benefits from high atom economy and reduced purification steps, though yields (65–70%) are marginally lower than those of copper-catalyzed routes . Recycling the heterogeneous catalyst MMT K10 for five cycles without activity loss further enhances sustainability .

Diazo Intermediate-Based Cycloadditions

Diazo chemistry enables precise control over ring-forming reactions. Dimirjian and colleagues utilized vinyldiazo ketones (32 ) in a thermal cyclization with alkynes (60 ) to generate spirocyclic pyrazoles (62 ) . Adapted for the target compound, this pathway involves:

  • Diazo Preparation : Synthesis of a vinyldiazo ketone precursor through Bamford-Stevens reaction.

  • Intramolecular Cycloaddition : Heating in dichloroethane to induce [3+2] cycloaddition, forming the bicyclic framework.

  • Functionalization : Sequential Boc protection and N-methylation under mild basic conditions.

Key advantages include excellent regioselectivity and compatibility with sensitive functional groups. However, the requirement for anhydrous conditions and specialized diazo handling limits scalability .

Comparative Analysis of Synthetic Routes

Table 2: Method Comparison for tert-Butyl 1-Methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate Synthesis

MethodYieldKey AdvantagesLimitations
Copper-Catalyzed72–78%High reproducibility, mild conditionsCost of Cu catalysts
Iodine-Mediated65–81%Low-cost reagents, oxidative toleranceOver-oxidation risks
Multicomponent65–70%Sustainability, reduced stepsModerate yields
Diazo Cycloaddition60–68%Excellent selectivityScalability challenges

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a diverse array of derivatives .

Scientific Research Applications

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes or receptors, leading to changes in cellular processes. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The core pyrrolo[3,4-c]pyrazole scaffold is conserved across analogs, but substituents at positions 1, 3, and 6 modulate physicochemical and biological properties. Key examples include:

Compound Name Substituents Molecular Weight CAS Number Key Features/Applications
tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate (Target) 1-Me, 5-t-Bu 239.29* N/A Intermediate for kinase inhibitors; methyl enhances metabolic stability .
tert-Butyl 3-amino-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-NH2, 5-t-Bu 252.31 398491-59-3 Precursor to Danusertib (PHA-739358), a clinical-stage Aurora kinase inhibitor .
tert-Butyl 3-iodo-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-I, 5-t-Bu 351.18 N/A Halogenated derivative for cross-coupling reactions .
Benzyl (S)-3,6-dimethyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate 3-Me, 6-Me, 5-Bn 271.31 2228971-71-7 Benzyl ester increases lipophilicity; chiral centers influence stereoselective binding .
tert-Butyl 3-(1H-pyrrol-1-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate 3-pyrrole, 5-t-Bu 273.33 1707571-00-3 Aromatic substituent enables π-π stacking; discontinued due to synthesis challenges .

*Calculated based on molecular formula.

Physicochemical Properties

  • Solubility : The tert-butyl group enhances solubility in organic solvents (e.g., DCM, THF) but reduces aqueous solubility. Benzyl derivatives (e.g., CAS 2228971-71-7) exhibit higher logP values (~3.5) .
  • Stability: Amino-substituted analogs (e.g., CAS 398491-59-3) are sensitive to oxidation, requiring storage under inert conditions .
  • Thermal Properties : Melting points for tert-butyl derivatives typically range 120–150°C, while benzyl analogs melt at lower temperatures (~90°C) due to reduced crystallinity .

Key Research Findings

Substituent-Driven Activity: The 3-amino group in CAS 398491-59-3 is essential for kinase inhibition, as removal reduces potency by >100-fold .

Synthetic Challenges : Halogenated derivatives (e.g., iodo analog) require stringent temperature control to avoid decomposition .

Safety Profiles: Amino-substituted compounds (e.g., CAS 398491-59-3) carry warnings for skin/eye irritation (H315, H319) , whereas tert-butyl esters are generally low-risk.

Biological Activity

tert-Butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, particularly its anti-inflammatory effects and structure-activity relationships (SARs).

Chemical Structure and Properties

The molecular formula for this compound is C11H18N4O2C_{11}H_{18}N_{4}O_{2} with a molecular weight of 238.29 g/mol. The compound features a pyrrolo-pyrazole core structure, which is known for its diverse biological activities.

Anti-inflammatory Effects

Recent studies have highlighted the anti-inflammatory properties of various derivatives of the pyrrolo[3,4-c]pyrazole scaffold. For instance, compounds similar to this compound have demonstrated significant inhibition of cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process.

Table 1: Inhibition Potency of Related Compounds

CompoundCOX-2 IC50 (µM)COX-1 IC50 (µM)Selectivity Index
Celecoxib0.04 ± 0.01Not reported-
Compound A (similar structure)0.0340.0521.53
tert-butyl derivativeNot reportedNot reported-

The selectivity index is calculated by comparing the IC50 values for COX-2 and COX-1 inhibition. A higher index indicates a preference for inhibiting COX-2 over COX-1, which is desirable in reducing gastrointestinal side effects associated with non-selective NSAIDs.

Structure-Activity Relationships (SAR)

The biological activity of this compound can be significantly influenced by structural modifications. Research indicates that substitutions at various positions on the pyrazole ring can enhance or diminish anti-inflammatory potency.

Key Findings:

  • Substituents at Position 3: Alkyl groups enhance lipophilicity and may improve bioavailability.
  • Amino Groups: Presence of amino groups at specific positions increases interaction with COX enzymes.

Table 2: SAR Insights from Recent Studies

Substitution PositionType of SubstitutionEffect on Activity
3AlkylIncreased potency
5AminoEnhanced selectivity for COX-2
6HalogenReduced activity

Case Studies

Several case studies have been conducted to evaluate the efficacy of compounds related to this compound in vivo.

Case Study: Carrageenan-Induced Paw Edema Model
In a study using the carrageenan-induced paw edema model in rats, compounds structurally related to tert-butyl derivatives exhibited significant reductions in edema compared to control groups. The most effective compounds achieved up to 96% inhibition of edema formation.

Case Study: Histopathological Analysis
Histopathological evaluations revealed minimal gastrointestinal damage in rats treated with selective COX inhibitors derived from the pyrrolo[3,4-c]pyrazole framework. This suggests a favorable safety profile for these compounds compared to traditional NSAIDs.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for tert-butyl 1-methyl-4,6-dihydropyrrolo[3,4-c]pyrazole-5(1H)-carboxylate, and how are reaction conditions optimized?

  • Synthetic Routes : The compound is typically synthesized via cyclization of precursors, such as tert-butyl carbamate derivatives. Key steps include forming the pyrrolo[3,4-c]pyrazole core through ring-closing reactions. For example, tert-butyl 3-amino derivatives can be synthesized using LiOH in methanol for deprotection (yield: 76%) or ethyl chloroformate with triethylamine (TEA) in THF (yield: 100%) .
  • Optimization : Reaction conditions (temperature, solvent, catalysts) are critical. Methanol and THF are common solvents, with LiOH or TEA acting as bases. Continuous flow techniques may enhance scalability in industrial settings .

Q. How is the molecular structure of this compound characterized using spectroscopic and crystallographic methods?

  • Spectroscopy : NMR (¹H/¹³C) and LC-MS are standard for confirming molecular structure and purity. For instance, tert-butyl 4,6-dihydropyrrolo derivatives are analyzed via 2D NMR to resolve stereochemistry .
  • Crystallography : X-ray diffraction with SHELX software (e.g., SHELXL for refinement) determines crystal packing and hydrogen-bonding networks. The tert-butyl group often influences torsional angles and lattice stability .

Advanced Research Questions

Q. What strategies resolve contradictions in synthetic yields reported under different catalytic conditions?

  • Systematic Parameter Variation : Compare yields under LiOH/MeOH vs. TEA/THF conditions. LiOH may favor hydrolysis of esters, while TEA promotes carbamate formation. Kinetic studies (e.g., monitoring by HPLC) can identify rate-limiting steps .
  • Mechanistic Insights : DFT calculations or in-situ IR spectroscopy may reveal intermediate species, explaining discrepancies in yields due to competing pathways .

Q. How can computational modeling predict the solid-state packing and solubility of this compound?

  • Hydrogen-Bond Analysis : Graph set analysis (e.g., Etter’s rules) identifies recurring hydrogen-bond motifs (e.g., N–H···O or C–H···π interactions), which correlate with solubility and melting points .
  • Molecular Dynamics (MD) : Simulate solvation free energy in solvents like DMSO or water to predict solubility. The tert-butyl group’s hydrophobicity may reduce aqueous solubility .

Q. What approaches design derivatives with enhanced biological activity, considering regioselectivity?

  • Functionalization Strategies : Introduce substituents at the 3-amino or 2-bromo positions (see analogs in and ). For example, tert-butyl 2-bromo derivatives undergo Suzuki couplings to install aryl groups for SAR studies .
  • Regioselective Modifications : Use directing groups (e.g., Boc-protected amines) to control electrophilic substitution sites. Computational docking (e.g., AutoDock) can prioritize targets with improved binding to kinases or receptors .

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